2-(Pyridin-4-YL)-1H-indole-3-carbonitrile
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Overview
Description
2-(Pyridin-4-YL)-1H-indole-3-carbonitrile is an organic compound that features a pyridine ring attached to an indole moiety with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-YL)-1H-indole-3-carbonitrile typically involves the reaction of 4-bromo-2-nitropyridine with indole-3-carbonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-YL)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-YL)-1H-indole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-YL)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
3-(5-(Pyridin-4-YL)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound has a similar pyridine ring structure but differs in the attached functional groups and overall molecular framework.
4-(2,6-Di(pyridin-4-YL)pyridin-4-YL)benzonitrile: Another compound with a pyridine ring, but with different substituents and applications.
Uniqueness
2-(Pyridin-4-YL)-1H-indole-3-carbonitrile is unique due to its specific combination of the pyridine and indole moieties, which imparts distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C14H9N3 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-pyridin-4-yl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-12-11-3-1-2-4-13(11)17-14(12)10-5-7-16-8-6-10/h1-8,17H |
InChI Key |
KRAFFNKODDPQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)C#N |
Origin of Product |
United States |
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